molecular formula C12H13N3O3S B2419850 N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428364-69-5

N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No. B2419850
CAS RN: 1428364-69-5
M. Wt: 279.31
InChI Key: MEFSLUIGYIWJRC-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as SM-406, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Chemical Synthesis and Compound Development

Research on azetidine derivatives, such as N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, has primarily focused on their synthesis and potential as precursors in the development of various pharmacological compounds. For example, studies have explored the synthesis of azetidine-2,4-diones via photocyclization of N-formyl-N-methyl α,β-unsaturated amides, indicating the potential of azetidine derivatives in chemical synthesis and compound development (Maruyama, Kazuhiro et al., 1980).

Pharmacological Activity

Several studies have investigated the pharmacological activity of azetidine derivatives. For example, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents have been reported, highlighting the role of azetidine derivatives in central nervous system (CNS) activities (Asha B. Thomas et al., 2016).

Biochemical Pharmacology

Azetidine derivatives have also been studied for their effects on biochemical processes. For instance, research on isoxazol and cinchoninic acid derivatives, including azetidine compounds, has revealed their inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme involved in pyrimidine de novo synthesis (W. Knecht & M. Löffler, 1998).

Antibacterial and Antifungal Properties

The exploration of azetidine derivatives in antimicrobial applications is another area of interest. Research on synthesizing azetidinone derivatives of 2-amino-5-nitrothiazole and their medicinal importance has demonstrated potential antibacterial and antifungal activities (Pushkal Samadhiya et al., 2013).

Polymer Science

Azetidine derivatives have found applications in polymer science as well. A study on the activated monomer polymerization of an N-sulfonylazetidine highlights the use of azetidine derivatives in the formation of polymers with specific structural properties (Louis Reisman et al., 2020).

Mechanism of Action

The mechanism of action of “N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide” is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with “N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide” are not specified in the available sources .

Future Directions

The future directions for research or applications of “N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide” are not specified in the available sources .

properties

IUPAC Name

N-(2-cyanophenyl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-19(17,18)15-7-10(8-15)12(16)14-11-5-3-2-4-9(11)6-13/h2-5,10H,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFSLUIGYIWJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

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